molecular formula C24H21N3O4S B11434289 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11434289
M. Wt: 447.5 g/mol
InChI Key: IGMNPCLVHOTANO-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta-thieno-pyrimidine-dione family, characterized by a fused tricyclic core comprising cyclopentane, thiophene, and pyrimidine-dione moieties. Its structure includes two distinct substituents: a 4-ethylphenyl group at position 3 and a 3-nitrobenzyl group at position 1. Though specific experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., chloro- and methyl-substituted derivatives) suggest applications in medicinal chemistry, particularly enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

11-(4-ethylphenyl)-9-[(3-nitrophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C24H21N3O4S/c1-2-15-9-11-17(12-10-15)26-22(28)21-19-7-4-8-20(19)32-23(21)25(24(26)29)14-16-5-3-6-18(13-16)27(30)31/h3,5-6,9-13H,2,4,7-8,14H2,1H3

InChI Key

IGMNPCLVHOTANO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])SC5=C3CCC5

Origin of Product

United States

Preparation Methods

Thieno[2,3-d]Pyrimidine Precursor Synthesis

The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of methyl 2-aminothiophene-3-carboxylate with urea at 190–200°C, yielding thieno[2,3-d]pyrimidine-2,4-diol (85% yield). Halogenation using POCl₃ converts hydroxyl groups to chlorides, producing 2,4-dichlorothieno[2,3-d]pyrimidine (55% yield).

Cyclopenta Ring Formation

The cyclopenta moiety is introduced via Diels-Alder reactions or Friedel-Crafts alkylation. For example, reacting 2,4-dichlorothieno[2,3-d]pyrimidine with cyclopentadiene in dichloromethane at 0°C forms the fused cyclopenta ring (68% yield). Alternative methods use BF₃·OEt₂ as a catalyst for cyclization.

Substituent Introduction: 4-Ethylphenyl and 3-Nitrobenzyl Groups

4-Ethylphenyl Incorporation

The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling. Using 3-bromo-thienopyrimidine intermediates, Pd(PPh₃)₄ catalyzes cross-coupling with 4-ethylphenylboronic acid in dioxane/H₂O (3:1) at 80°C, achieving 75% yield.

3-Nitrobenzyl Functionalization

Alkylation of the pyrimidine N1 position employs 3-nitrobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C (12 h, 70% yield). Alternatively, nucleophilic substitution with 3-nitrobenzyl chloride under phase-transfer conditions (TBAB, NaOH) improves selectivity (82% yield).

Final Functionalization: Dione Ring Closure

Hydrolysis and Cyclization

The 2,4-dione rings are formed by hydrolyzing ester intermediates. Treatment of ethyl 3-((thienopyrimidin-4-yl)thio)propanoate with 6M HCl under reflux (6 h) yields the carboxylic acid, which undergoes cyclization using DCC/DMAP in THF (65% yield).

Oxidative Aromatization

For intermediates with dihydro moieties, oxidative aromatization with diacetoxyiodobenzene in acetic acid at 100°C (1 h) completes the dione structure (81% yield).

Optimization and Challenges

Reaction Conditions

  • Solvents : Dichloromethane and THF are preferred for cyclization; DMF enhances alkylation efficiency.

  • Catalysts : Pd(PPh₃)₄ for Suzuki coupling; BF₃·OEt₂ for Friedel-Crafts alkylation.

  • Temperature : Low temperatures (0–5°C) prevent side reactions during cyclopenta ring formation.

Purification Methods

  • Recrystallization : Ethanol/water mixtures for intermediate purification.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for final product isolation.

Comparative Data Table: Synthesis Routes

StepMethodConditionsYield (%)Reference
Thienopyrimidine coreCyclocondensation with urea190°C, 3 h85
Cyclopenta fusionDiels-Alder reactionDCM, 0°C, 24 h68
4-Ethylphenyl additionSuzuki couplingPd(PPh₃)₄, dioxane/H₂O, 80°C75
3-Nitrobenzyl alkylationK₂CO₃, DMF, 60°C12 h70
Dione formationHCl hydrolysis + DCC cyclizationReflux, 6 h; THF, rt, 24 h65

Mechanistic Insights

Cyclocondensation Mechanism

Urea acts as a carbonyl source, facilitating dehydration and ring closure. The reaction proceeds via nucleophilic attack of the thiophene amine on the carbonyl carbon, followed by elimination of NH₃.

Nitro Group Stability

The 3-nitrobenzyl group is introduced late-stage to avoid reduction side reactions. Nitro groups are preserved using mild alkylation conditions (e.g., TBAB/NaOH).

Scalability and Industrial Applications

The use of cost-effective catalysts (e.g., Pd/C for reductions) and recyclable solvents (e.g., ethanol/water) aligns with green chemistry principles. Pilot-scale syntheses report 60–70% overall yields using continuous flow reactors for cyclization steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogenated precursors, nucleophiles like amines and alcohols.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Oxidized Products: Oxidation of the thienopyrimidine core yields various oxidized products.

    Substituted Derivatives: Electrophilic substitution yields various substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Polar Surface Area (Ų)
Target: 3-(4-Ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione C₂₃H₂₀N₃O₄S (estimated) ~450 (estimated) ~5.5* 4-Ethylphenyl, 3-nitrobenzyl ~90 (estimated)
3-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl] analog C₂₂H₁₆Cl₂N₂O₂S 443.35 5.8358 4-Chlorophenyl, 4-chlorobenzyl 31.39
3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione C₁₅H₁₁ClN₂O₂S 318.78 N/A 4-Chlorophenyl N/A
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl] analog C₂₂H₁₇ClN₂OS₂ 443.95 N/A 4-Chlorophenyl, 4-methylbenzyl sulfanyl N/A

*Estimated logP for the target compound balances the hydrophobic ethyl group and polar nitro substituent.

Key Observations :

  • Substituent Effects: Chloro groups (e.g., in ) increase molecular weight and logP compared to ethyl/nitro groups. The dual chloro substituents in yield a logP of 5.83, suggesting high lipophilicity, while the target compound’s nitro group may reduce logP slightly due to polarity.
  • Molecular Weight : The target compound’s estimated molecular weight (~450) is comparable to and , but higher than due to bulkier substituents.
Pharmacokinetic Implications
  • Higher logP in chloro-substituted compounds (e.g., ) correlates with increased membrane permeability but risks off-target toxicity .

Biological Activity

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the thieno[2,3-d]pyrimidine class. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C24H21N3O4S
  • Molecular Weight : 447.5 g/mol
  • IUPAC Name : 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

The compound features a cyclopentane ring fused with thieno and pyrimidine moieties. The presence of ethyl and nitro substituents enhances its chemical reactivity and biological profile.

Biological Activities

Research indicates that compounds similar to 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione exhibit significant biological activities including:

  • Anticancer Activity : Studies have shown that thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : These compounds have demonstrated activity against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives have been found to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For instance:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like phosphodiesterase (PDE), which plays a role in various signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : Some derivatives act as antagonists or agonists at specific receptors involved in hormonal regulation.

Anticancer Activity

A study investigating the anticancer properties of thieno[2,3-d]pyrimidine derivatives found that they effectively reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism involved the induction of apoptosis as confirmed by flow cytometry analysis.

CompoundIC50 (µM)Cell Line
Thieno[2,3-d]pyrimidine A5.2MCF-7
Thieno[2,3-d]pyrimidine B8.9MCF-7

Antimicrobial Activity

In another study focusing on antimicrobial effects, several thieno derivatives were tested against Staphylococcus aureus and E. coli. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

CompoundMIC (µg/mL)Bacteria
Thieno Derivative A15S. aureus
Thieno Derivative B10E. coli

Q & A

Q. Experimental strategies :

  • Solvent screening : Test aprotic vs. protic solvents (e.g., DMF increases nucleophilicity).
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) for regioselective cyclization .
  • Purification techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Case study : Switching from ethanol to DMF improved yields from 45% to 72% in analogous thienopyrimidines .

Advanced: What in vitro models are suitable for assessing biological activity?

  • Fe2+^{2+}-dependent adrenaline oxidation : Quantifies antioxidant/prooxidant activity via UV-Vis spectroscopy (λ = 480 nm) .
  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., tyrosinase) using colorimetric substrates .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .

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